molecular formula C32H38N4 B286613 N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

货号 B286613
分子量: 478.7 g/mol
InChI 键: IYNUCVAQGDCTFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, agriculture, and industry. In recent years, THA has gained attention as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles in the brain.

作用机制

The exact mechanism of action of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is not fully understood, but it is believed to involve the inhibition of beta-secretase and gamma-secretase, enzymes that are involved in the production of amyloid-beta plaques. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine may also have antioxidant properties that protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the improvement of cognitive function. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.

实验室实验的优点和局限性

One of the advantages of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of neurodegenerative diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

未来方向

There are several future directions for research on N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. One area of research is the development of more potent and selective inhibitors of beta-secretase and gamma-secretase, which could improve the therapeutic potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. Another area of research is the investigation of the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to investigate the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in combination with other compounds, such as antioxidants or anti-inflammatory agents, to improve its therapeutic efficacy.

合成方法

The synthesis of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can be achieved through a multi-step reaction process that involves the condensation of 1,6-diaminohexane with 9-acridinyl aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in its pure form.

科学研究应用

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

属性

分子式

C32H38N4

分子量

478.7 g/mol

IUPAC 名称

N,N//'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)

InChI 键

IYNUCVAQGDCTFO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

规范 SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。